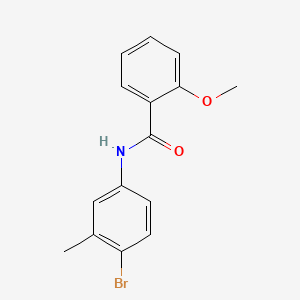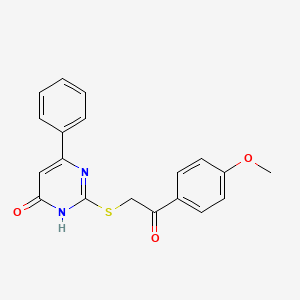
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one: is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, phenylacetic acid, and thiourea.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with phenylacetic acid to form 2-(4-methoxyphenyl)-2-oxoethyl acetate.
Cyclization: The intermediate is then reacted with thiourea under acidic conditions to form the pyrimidine ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.
化学反応の分析
Types of Reactions
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways: It can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
- 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(3H)-one
- 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-ethylpyrimidin-4(3H)-one
Uniqueness
- Structural Differences : The presence of the phenyl group at the 6-position of the pyrimidine ring distinguishes it from similar compounds.
- Biological Activity : The unique substitution pattern may confer distinct biological activities, making it a valuable compound for further research.
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-15-9-7-14(8-10-15)17(22)12-25-19-20-16(11-18(23)21-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTDMDBQNNAZCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2391706.png)
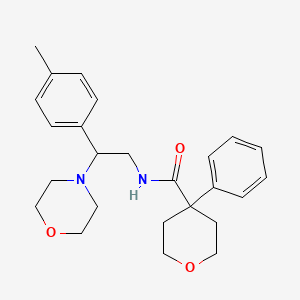
![1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2391710.png)
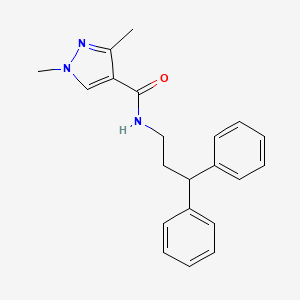
![3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone](/img/structure/B2391715.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide](/img/structure/B2391719.png)
![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2391720.png)
![{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2391721.png)
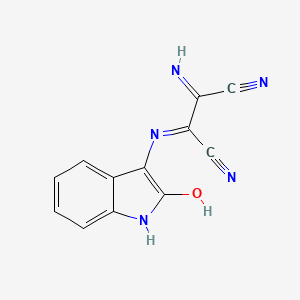
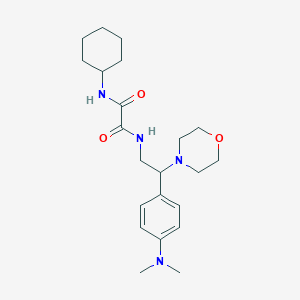
![(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2391724.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid](/img/structure/B2391725.png)
